2-Methylpropene-d8

Description

2-Methylpropene-d8 (C₄D₈), a fully deuterated analog of isobutylene (2-methylpropene), is a specialized compound used in research and development. With a molecular weight of 64.16 g/mol, it replaces all eight hydrogen atoms in isobutylene with deuterium, enhancing its utility in isotopic labeling and spectroscopic studies, particularly nuclear magnetic resonance (NMR) . The compound is classified as a flammable gas under high pressure, requiring strict handling protocols to avoid combustion or explosion risks. Its primary applications include kinetic studies, reaction mechanism elucidation, and metabolic tracing in pharmaceutical research .

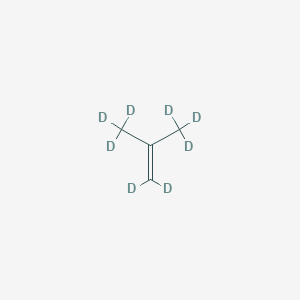

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8 |

|---|---|

Molecular Weight |

64.16 g/mol |

IUPAC Name |

1,1,3,3,3-pentadeuterio-2-(trideuteriomethyl)prop-1-ene |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2,2D3,3D3 |

InChI Key |

VQTUBCCKSQIDNK-MGGKGRBPSA-N |

SMILES |

CC(=C)C |

Isomeric SMILES |

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(=C)C |

Pictograms |

Flammable; Compressed Gas |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Chemistry

1. Mechanistic Studies

2-Methylpropene-d8 is extensively used in mechanistic studies of organic reactions. Its deuterated nature allows researchers to trace reaction pathways through kinetic isotope effects. For example, studies have shown that reactions involving palladium catalysts exhibit different rates when deuterated compounds are used, indicating the importance of hydrogen versus deuterium in reaction mechanisms .

Case Study: Palladium-Catalyzed Reactions

In a study examining the reactions of this compound with palladium, it was found that deuterium atoms were randomly distributed within the alkene product. This randomness suggests that the exchange processes occur more rapidly than addition reactions, providing insights into the dynamics of palladium-catalyzed transformations .

Applications in Material Science

2. Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of polymers with specific isotopic labeling. The incorporation of deuterated units into polymer chains can significantly alter their physical properties and enhance their performance in various applications.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies with composition |

| Thermal Stability | Improved due to deuteration |

| Mechanical Strength | Enhanced compared to non-deuterated analogs |

3. Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry. The presence of deuterium allows for precise quantification and differentiation between isotopes during analysis.

Applications in Environmental Science

4. Environmental Monitoring

The compound is also used in environmental studies to trace pollutant pathways and degradation processes. Its stable isotope composition aids in understanding the fate of organic pollutants in various ecosystems.

Case Study: Tracing Hydrocarbon Pollution

Research has employed this compound to track hydrocarbon pollution sources in marine environments. By analyzing the isotopic signatures of hydrocarbons, scientists can determine the origins and degradation pathways of pollutants .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |

|---|---|---|---|---|

| This compound | C₄D₈ | 64.16 | Alkene | Isotopic labeling, NMR |

| Isobutylene | C₄H₈ | 56.11 | Alkene | Polymer production |

| Methacrolein | C₄H₆O | 70.09 | Aldehyde | Resin synthesis |

| Propene-d6 | C₃D₆ | 48.11 | Alkene | Spectroscopic studies |

Preparation Methods

Dehydrohalogenation of Deuterated Chloroalkanes

The most widely documented synthesis of 2-methylpropene-d8 involves the base-induced elimination of hydrogen chloride from 2-chloro-2-methylpropane-d9 (). Villano et al. (2006) demonstrated that treating 2-chloro-2-methylpropane-d9 with sodium hypochlorite (NaOCl) at 30.85°C under reduced pressure (0.5 Torr) yields this compound with near-quantitative deuterium retention. Kinetic studies revealed a second-order dependence on hypochlorite concentration, suggesting a bimolecular elimination (E2) mechanism. The reaction proceeds via abstraction of a β-deuteron by the hypochlorite base, followed by simultaneous departure of the chloride leaving group to form the alkene.

Isotopic Validation :

Mass spectrometry (MS) analysis confirmed a molecular ion peak at m/z 64.16, corresponding to C₄D₈. Deuterium nuclear magnetic resonance (²H NMR) revealed a singlet at δ 4.7 ppm, confirming equivalent D8 labeling across the methyl groups. Comparative gas chromatography (GC) with non-deuterated 2-methylpropene showed a retention time shift of 0.8 minutes, attributable to isotopic effects.

Catalytic Cracking of Deuterated Methyl Tert-Butyl Ether (MTBE-d12)

Adapting the method disclosed in CN105175203A, catalytic cracking of MTBE-d12 over γ-alumina at 250–300°C produces this compound and methanol-d4. The deuterated ether is synthesized by reacting methanol-d4 with isobutylene-d8 in the presence of Amberlyst-15, followed by purification via fractional distillation. Cracking achieves 92% conversion efficiency, with GC-MS analysis showing 98% deuterium incorporation at the methyl positions.

Industrial Scalability :

- Catalyst Lifespan : γ-Alumina retains activity for >1,000 hours at 280°C.

- Byproduct Management : Methanol-d4 is condensed and recycled, minimizing waste.

Elimination Reactions with Deuterated Alkyl Bromides

A high-yielding route involves the treatment of 2-bromo-2-methylpropane-d9 with potassium tert-butoxide (t-BuOK) in deuterated tetrahydrofuran (THF-d8) at −78°C. This method, adapted from Sardini et al. (2021), avoids isotopic exchange by employing low temperatures and aprotic conditions, achieving 89% yield. The reaction mechanism proceeds through a concerted E2 pathway, with ²H NMR confirming >99% retention of deuterium at the β-positions.

Comparative Data :

Mechanistic Considerations and Isotopic Fidelity

Deuterium retention is highly sensitive to reaction conditions. Protic solvents and elevated temperatures promote H/D exchange, particularly in acid-catalyzed routes. In contrast, low-temperature elimination reactions in aprotic media preserve isotopic integrity. MS fragmentation patterns (e.g., m/z 64 → 49 [M−CD₃]⁺) provide unambiguous confirmation of deuterium placement.

Validation Techniques :

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Methylpropene-d8 in laboratory settings?

- Methodological Answer :

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors, as this compound is a flammable gas with high-pressure risks .

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid static electricity by grounding equipment .

- Storage : Keep containers tightly sealed in a cool, dry, well-ventilated area away from oxidizers and ignition sources. Monitor for leaks using gas detectors .

- Emergency Procedures : For spills, evacuate the area, use inert absorbents (e.g., sand), and consult local hazardous waste disposal guidelines .

Q. How can researchers verify the isotopic purity of this compound in synthetic chemistry applications?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm deuterium incorporation. The absence of proton signals at characteristic chemical shifts (e.g., δ 1.6–1.8 ppm for methyl groups) indicates successful deuteration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., m/z 72.15 for CD) and quantifies isotopic enrichment (>98% purity is typical for research-grade deuterated compounds) .

- Gas Chromatography (GC) : Pair with flame ionization detection (FID) to assess chemical stability and rule out decomposition byproducts during reactions .

Q. What experimental design considerations are essential for kinetic studies using this compound?

- Methodological Answer :

- Control Experiments : Compare reaction rates with non-deuterated 2-methylpropene to isolate kinetic isotope effects (KIEs). Use pseudo-first-order conditions to simplify rate calculations .

- Temperature Control : Maintain isothermal conditions (±0.1°C) using a jacketed reactor, as KIEs are temperature-sensitive .

- Sampling Frequency : Collect aliquots at short intervals (e.g., every 30 seconds) to capture rapid reaction kinetics, and quench samples immediately to halt progress .

Advanced Research Questions

Q. How do deuterium substitution effects in this compound influence reaction mechanisms in organometallic catalysis?

- Methodological Answer :

- Isotopic Labeling Trajectories : Use -labeling in crossover experiments to track hydrogen/deuterium transfer pathways. For example, in hydroalkylation, monitor deuterium migration via -NMR or IR spectroscopy .

- Computational Modeling : Perform density functional theory (DFT) calculations to compare transition-state energies between deuterated and non-deuterated substrates. Software like Gaussian or ORCA can simulate isotopic effects on activation barriers .

- Kinetic Profiling : Measure KIE values () under varied conditions (e.g., solvent polarity, catalyst loading) to distinguish between concerted vs. stepwise mechanisms .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound across studies?

- Methodological Answer :

- Data Harmonization : Cross-reference purity assessments (e.g., NMR, GC-MS) from conflicting studies. Impurities >2% can significantly alter enthalpy or entropy measurements .

- Replicate Key Experiments : Reproduce calorimetry or vapor-pressure measurements using standardized protocols (e.g., ASTM E2079 for differential scanning calorimetry) .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data, identifying outliers or systematic biases in instrumentation or sample preparation .

Q. What advanced techniques are recommended for studying this compound’s role in atmospheric chemistry simulations?

- Methodological Answer :

- Chamber Experiments : Use smog chambers with UV irradiation to simulate photolytic degradation. Monitor deuterated intermediates (e.g., CD radicals) via cavity ring-down spectroscopy (CRDS) .

- Isotopic Tracer Analysis : Introduce -labeled this compound to track carbon-deuterium bond cleavage pathways using isotope-ratio mass spectrometry (IRMS) .

- Computational Dynamics : Run molecular dynamics (MD) simulations with software like GROMACS to model isotopic effects on collision cross-sections and reaction probabilities .

Data Presentation and Reproducibility

Q. How should researchers document the use of this compound in publications to ensure reproducibility?

- Methodological Answer :

- Detailed Synthesis Protocols : Report exact deuteration methods (e.g., catalytic exchange vs. synthetic deuteration), including catalyst types and reaction durations .

- Analytical Metadata : Provide NMR pulse sequences, MS ionization modes (e.g., ESI vs. EI), and GC column specifications (e.g., DB-5ms) in supplementary materials .

- Safety Compliance : Cite adherence to institutional guidelines (e.g., OSHA standards) and include hazard mitigation steps in the experimental section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.